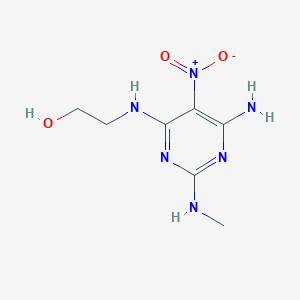

2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol is a complex organic compound with a unique structure that includes amino, methylamino, nitro, and pyrimidinyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol typically involves multiple steps, starting from readily available precursors. The process often includes nitration, amination, and alkylation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amino derivatives, while substitution reactions can introduce different functional groups into the molecule.

Aplicaciones Científicas De Investigación

Definition and Background

This compound belongs to the pyrimidine family and was first synthesized in 2003 by Dr. Kohei Miyazono and his team at the University of Tokyo. It is recognized for its role as a potent inhibitor of the transforming growth factor-beta type 1 receptor (TGFBR1), which is crucial in regulating cell growth and differentiation. The inhibition of this receptor has been linked to therapeutic applications in cancer treatment and other diseases characterized by abnormal cell signaling.

Physical and Chemical Properties

- Molecular Formula: C11H16N8O4

- Molecular Weight: 307.29 g/mol

- Appearance: Yellowish powder

- Solubility: Insoluble in water; soluble in DMSO, DMF, and methanol

- Melting Point: 173-175 °C

- Boiling Point: 619.9 °C at 760 mmHg

Biological Properties

2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol exhibits notable biological activities, particularly its inhibitory effects on TGFBR1. This inhibition has been associated with:

- Cancer Treatment: The compound has demonstrated the ability to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancers, by suppressing the TGF-β signaling pathway.

- Fibrosis Treatment: It has shown promise in treating fibrotic diseases by inhibiting extracellular matrix protein production.

- Autoimmune Disorders: The compound may alleviate inflammation and tissue damage associated with autoimmune conditions.

Cancer Research

The primary application of this compound is within oncology. Its ability to inhibit tumor growth through TGFBR1 modulation positions it as a candidate for developing novel anti-cancer therapies.

Fibrosis Research

The compound's role in reducing extracellular matrix production makes it relevant for studying and potentially treating conditions like pulmonary fibrosis and liver fibrosis.

Autoimmunity Studies

Research into autoimmune disorders may benefit from this compound due to its anti-inflammatory properties.

Current State of Research

Currently, this compound is in the preclinical development stage. Ongoing studies are focused on:

- Evaluating pharmacokinetic and pharmacodynamic properties.

- Investigating mechanisms of action.

- Exploring potential combinations with other therapies to enhance efficacy.

Pharmaceutical Industry

The compound could lead to new drug formulations targeting cancer and fibrotic diseases.

Biotechnology

In biotechnology, it may serve as a research tool for understanding TGF-β signaling pathways.

Agricultural Applications

There is potential for using this compound as a plant growth regulator to enhance crop yields.

Limitations and Future Directions

Despite its promising applications, several limitations exist:

- Need for further investigation into combination therapies with existing anti-cancer drugs.

- Development of new analogs to improve pharmacological properties.

- Exploration of its use in treating cardiovascular and neurological disorders.

- Conducting clinical trials to assess safety and efficacy in humans.

Mecanismo De Acción

The mechanism of action of 2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

6-Amino-2-methyl-2-heptanol: Similar in structure but with different functional groups.

6-Aminouracil: Shares the amino and pyrimidinyl groups but lacks the nitro and ethanol groups.

Uniqueness

2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Actividad Biológica

The compound 2-(6-Amino-2-methylamino-5-nitro-pyrimidin-4-ylamino)-ethanol is a derivative of pyrimidine, which has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C7H10N6O, with a molecular weight of approximately 198.19 g/mol. It features a pyrimidine ring substituted with amino and nitro groups, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H10N6O |

| Molecular Weight | 198.19 g/mol |

| Density | 1.714 g/cm³ |

| Boiling Point | 445.5 ºC |

| LogP | 0.593 |

Antibacterial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial activity against various strains of bacteria. A study highlighted that compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Mechanism of Action:

The antibacterial activity is primarily attributed to the ability of these compounds to inhibit bacterial cell wall synthesis and disrupt protein synthesis pathways. The presence of nitro and amino groups enhances the interaction with bacterial ribosomes, leading to impaired protein production .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. In vitro studies demonstrated that related pyrimidine derivatives could inhibit the growth of fungi such as Candida albicans and Fusarium oxysporum , with MIC values reported between 16.69 to 78.23 µM .

Mechanism of Action:

The antifungal effects are thought to arise from the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, crucial for maintaining fungal cell structure .

Case Studies

-

Study on Antimicrobial Properties:

A comprehensive evaluation was conducted on a series of pyrimidine derivatives, including our compound of interest, where it was found that modifications in the amino group significantly enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria . The study reported that specific substitutions led to a marked increase in bioactivity. -

Clinical Implications:

In clinical settings, compounds similar to this compound have been explored for their potential as therapeutic agents against resistant strains of bacteria, particularly in cases where traditional antibiotics fail .

Propiedades

IUPAC Name |

2-[[6-amino-2-(methylamino)-5-nitropyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N6O3/c1-9-7-11-5(8)4(13(15)16)6(12-7)10-2-3-14/h14H,2-3H2,1H3,(H4,8,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFFHXLEGHEVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.